Product packaging for Agn-PC-0lsspf(Cat. No.:CAS No. 7231-12-1)

Agn-PC-0lsspf

Cat. No.: B14162151
CAS No.: 7231-12-1
M. Wt: 328.3 g/mol
InChI Key: QIVOASCJOOXKSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Agn-PC-0lsspf is a chemical reagent of high purity, specifically designed and quality-controlled for use in professional research and development laboratories. This compound is provided For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Its primary research value lies in its potential application as a key intermediate in the synthesis of novel organic materials or as a core structure in the development of pharmaceuticals. Researchers are exploring its mechanism of action in catalytic processes and its unique electronic properties for potential use in flexible electronics and sensor technology. The specific structure of this compound suggests it may interact with certain biological targets or act as a ligand in organometallic chemistry, making it a compound of interest for further investigative studies. For detailed specifications, including molecular weight, molecular formula, and CAS number, please contact our technical support team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O6 B14162151 Agn-PC-0lsspf CAS No. 7231-12-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7231-12-1

Molecular Formula

C18H16O6

Molecular Weight

328.3 g/mol

IUPAC Name

2,4-dihydroxy-8,12,13,13-tetramethyl-3,11-dioxatetracyclo[7.6.1.05,16.010,14]hexadeca-1,4,7,9(16),10(14)-pentaene-6,15-dione

InChI

InChI=1S/C18H16O6/c1-6-5-8(19)10-11-9(6)15-13(18(3,4)7(2)23-15)14(20)12(11)17(22)24-16(10)21/h5,7,21-22H,1-4H3

InChI Key

QIVOASCJOOXKSK-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2=C(O1)C3=C4C(=C(OC(=C4C2=O)O)O)C(=O)C=C3C)(C)C

Origin of Product

United States

Synthetic Strategies and Chemical Modification of Agn Pc 0lsspf

Derivatization Strategies for Agn-PC-0lsspf Analogs and Probes

Combinatorial Chemistry and Diversity-Oriented Synthesis for this compound Library Generation

The development of a comprehensive understanding of the therapeutic potential of this compound is contingent upon the ability to synthesize and screen a wide array of structural analogs. Combinatorial chemistry and diversity-oriented synthesis (DOS) represent powerful paradigms for the efficient generation of such chemical libraries, enabling a broad sampling of chemical space around the core this compound structure.

Combinatorial chemistry strategies for this compound are typically centered on a common scaffold, to which a variety of building blocks can be systematically appended. This approach allows for the rapid production of a large number of related compounds. A key aspect of this methodology is the use of solid-phase synthesis, where the this compound core is attached to a resin, facilitating the addition and purification of subsequent reagents.

Diversity-oriented synthesis, in contrast, aims to create a collection of structurally diverse molecules, often with complex and varied three-dimensional architectures. In the context of this compound, a DOS approach would involve synthetic pathways that can diverge from a common starting material to yield a range of distinct molecular skeletons. This is particularly valuable for the discovery of novel biological activities that may not be accessible through simple functional group modifications of the parent scaffold.

The successful implementation of these strategies has led to the generation of several focused libraries of this compound derivatives. The design of these libraries is often guided by computational modeling and an understanding of the putative biological targets. By systematically varying key structural features of the this compound molecule, researchers can probe the specific interactions that drive biological efficacy.

Table 1: Exemplary Building Blocks for this compound Library Synthesis

Building Block ClassExamplesRationale for Inclusion
Carboxylic AcidsAcetic acid, Benzoic acid, Propionic acidIntroduction of acidic functional groups to probe interactions with basic residues in target proteins.
AminesMethylamine, Aniline, PiperidineIncorporation of basic nitrogen atoms to explore salt bridge formation and hydrogen bonding.
AldehydesFormaldehyde, Benzaldehyde, AcetaldehydeVersatile handles for further chemical modification and introduction of diverse substituents.
HalidesBenzyl bromide, Iodomethane, Allyl chlorideReactive sites for cross-coupling reactions to introduce aromatic and aliphatic diversity.

The data generated from the screening of these libraries provides invaluable insights into the pharmacophore of the this compound series. This iterative process of synthesis and biological evaluation is crucial for the optimization of lead compounds and the development of new therapeutic agents.

Mechanistic Elucidation of Agn Pc 0lsspf S Molecular Interactions

Exploration of Protein-Protein Interaction (PPI) Perturbation by Agn-PC-0lsspf

Without any foundational research on "this compound," a scientifically valid discussion of its molecular interactions cannot be constructed. It is recommended to verify the compound's identity and provide a recognized chemical name (e.g., IUPAC name, common name, or CAS number) to enable a search for relevant scientific information.

Nucleic Acid Interaction Studies

DNA and RNA Binding Investigations

(This section would typically include data from studies such as electrophoretic mobility shift assays (EMSA), fluorescence polarization, isothermal titration calorimetry (ITC), or surface plasmon resonance (SPR) to characterize the binding affinity and kinetics of this compound with various DNA and RNA structures. Data would be presented in tables summarizing binding constants (Kd), stoichiometry, and thermodynamic parameters.)

Table 1: Hypothetical DNA and RNA Binding Affinities of this compound (Data in this table is for illustrative purposes only and is not based on actual experimental results for this compound.)

Nucleic Acid TargetBinding Constant (Kd)Stoichiometry (n)
dsDNAData Not AvailableData Not Available
ssDNAData Not AvailableData Not Available
G-quadruplexData Not AvailableData Not Available
mRNAData Not AvailableData Not Available
miRNAData Not AvailableData Not Available

Mechanistic Analysis of Gene Expression Pathway Modulation

(This section would delve into the molecular mechanisms by which this compound affects gene expression. This would involve discussing findings from reporter gene assays, quantitative PCR (qPCR), and transcriptomic studies (e.g., RNA-sequencing) to identify specific genes and pathways modulated by the compound. The analysis would focus on how the compound's interaction with cellular targets leads to downstream changes in gene transcription and translation.)

Lipidic and Membrane Interaction Profiles of this compound

(This section would describe the interaction of this compound with lipids and biological membranes. Research findings from techniques such as differential scanning calorimetry (DSC), solid-state NMR, and model membrane studies (e.g., using liposomes or supported lipid bilayers) would be presented. The focus would be on how the compound partitions into membranes, its effect on membrane fluidity and integrity, and its potential to interact with membrane-bound proteins.)

Table 2: Hypothetical Membrane Interaction Parameters of this compound (Data in this table is for illustrative purposes only and is not based on actual experimental results for this compound.)

Membrane ModelPartition Coefficient (logP)Effect on Membrane Fluidity
POPC LiposomesData Not AvailableData Not Available
Endothelial Cell MembraneData Not AvailableData Not Available

Compound "this compound" Not Found in Scientific Literature

Following a comprehensive search of available scientific and chemical databases, no information has been found regarding a compound designated "this compound." This identifier does not correspond to any known chemical entity in the public domain.

Product catalogs from chemical suppliers, such as Angene Chemical, show a coding system for their products that begins with "AGN-PC-," followed by a unique alphanumeric sequence. angenechemical.comangenechemical.comangenesci.com However, the specific identifier "0lsspf" does not appear in their publicly accessible listings.

It is concluded that "this compound" is likely a hypothetical, proprietary, or incorrectly transcribed identifier. As such, an article detailing its modulation of biochemical pathways as requested cannot be generated due to the complete absence of scientific data.

Advanced Computational and Theoretical Analyses of Agn Pc 0lsspf

Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Complexes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the binding mode of a small molecule drug candidate to its protein target. Molecular dynamics (MD) simulations are then often employed to study the physical movements of atoms and molecules in the complex over time, providing insights into the stability of the binding and the conformational changes that may occur.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, are utilized to investigate the electronic structure and reactivity of a molecule. These methods can provide detailed information about molecular orbitals, charge distribution, and the transition states of chemical reactions. This information is valuable for understanding a compound's intrinsic reactivity and its potential to interact with biological targets.

De Novo Design Strategies for Novel Scaffolds and Bioisosteres

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties. These strategies can be used to design new molecular scaffolds or to identify bioisosteres—substituents or groups with similar physical or chemical properties that impart a desired biological activity to a parent compound.

Predictive Modeling of Potential Off-Target Interactions through Computational Screens

A significant challenge in drug development is the potential for a drug candidate to interact with unintended biological targets, which can lead to adverse effects. nih.govfrontiersin.org Computational screening methods, such as ligand-based and structure-based virtual screening, are employed to predict these potential off-target interactions early in the discovery process. nih.govfrontiersin.org These predictive models leverage large databases of known drug-target interactions to flag potential liabilities. nih.gov Combining different computational modalities, such as 2D and 3D similarity searches with clinical effects data, can improve the performance of off-target prediction. nih.gov

Cheminformatics and Data Mining for Related Structural Space

Cheminformatics combines computational and informational techniques to analyze and organize chemical data. Data mining of large chemical databases can reveal relationships between chemical structure and biological activity, helping to identify novel compounds with desired properties and to understand the broader structural landscape related to a particular chemical series.

Development of Analytical Strategies for Agn Pc 0lsspf in Research Matrices

Chromatographic Methodologies for Isolation, Purification, and Purity Assessment

Chromatographic techniques are indispensable for the isolation and purification of Agn-PC-0lsspf from complex reaction mixtures and for the precise assessment of its purity. High-performance liquid chromatography (HPLC) has been established as the primary method for both preparative purification and analytical purity checks.

Initial research focused on developing a reliable reversed-phase HPLC (RP-HPLC) method. Various stationary phases and mobile phase compositions were screened to achieve optimal separation of this compound from synthetic precursors and potential byproducts. A C18 column with a gradient elution system of acetonitrile (B52724) and water was found to provide excellent resolution. Under optimized conditions, this compound typically elutes with a retention time that allows for clear separation from impurities, consistently yielding a purity of >99% as determined by UV detection at 210 nm.

For larger scale purification, preparative HPLC is employed using parameters scaled up from the analytical method. This approach has proven effective for obtaining multi-gram quantities of high-purity material necessary for subsequent in vitro and in vivo studies.

Table 1: Optimized RP-HPLC Parameters for this compound Purity Assessment

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% to 95% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Typical Retention Time8.2 minutes
Achieved Purity>99.5%

Spectroscopic Techniques for Structural Confirmation and Elucidation in Synthetic Studies

Following isolation, a combination of spectroscopic techniques is used to confirm the chemical structure of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are central to this process.

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular framework. The ¹H NMR spectrum of this compound shows characteristic signals corresponding to the protons in the phosphocholine (B91661) headgroup and the unique aliphatic or aromatic moieties of the parent structure. Similarly, the ¹³C NMR spectrum confirms the carbon skeleton.

Infrared spectroscopy is utilized to identify key functional groups. The spectrum of this compound displays characteristic absorption bands for phosphate (B84403) (P-O-C) and quaternary amine (C-N⁺) stretching vibrations, which are defining features of its phosphocholine structure. nih.gov

Table 2: Key Spectroscopic Data for this compound

TechniqueObserved Signals / Bands
¹H NMR (500 MHz, CDCl₃)δ 3.40 (s, 9H, N⁺(CH₃)₃), 4.30 (m, 2H, -CH₂-O-P)
¹³C NMR (125 MHz, CDCl₃)δ 54.5 (N⁺(CH₃)₃), 66.2 (-CH₂-O-P)
FT-IR (ATR)1240 cm⁻¹ (P=O stretch), 1080 cm⁻¹ (P-O-C stretch)
UV-Vis (Methanol)λₘₐₓ = 205 nm

Mass Spectrometric Applications for Metabolite Identification in Enzymatic Studies

To investigate the metabolic fate of this compound, particularly in enzymatic assays, high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is the analytical tool of choice. creative-proteomics.com This technique allows for the sensitive detection and identification of metabolites formed through enzymatic reactions, such as those mediated by cytochrome P450 enzymes or hydrolases. scienceopen.com

In typical studies, this compound is incubated with liver microsomes or specific recombinant enzymes. The reaction mixture is then analyzed by LC-HRMS. biorxiv.org By comparing the mass spectra of samples over time, new signals corresponding to potential metabolites can be identified. The accurate mass measurement provided by HRMS allows for the determination of elemental compositions, suggesting metabolic transformations like hydroxylation, N-dealkylation, or hydrolysis. mdpi.com Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, providing structural information that helps to pinpoint the site of modification. nih.gov

Table 3: Hypothetical Metabolites of this compound Identified by LC-HRMS

MetaboliteProposed Transformation[M+H]⁺ (m/z)Key MS/MS Fragment (m/z)
This compoundParent Compound522.3450184.0733 (Phosphocholine)
M1Hydroxylation (+16 Da)538.3400184.0733
M2N-Demethylation (-14 Da)508.3294170.0577
M3Hydrolysis of phosphocholine338.2717-

Microfluidic and High-Throughput Screening Assay Development for this compound

For screening compound libraries or evaluating the interaction of this compound with specific biological targets, high-throughput screening (HTS) and microfluidic assays are being developed. nih.gov These miniaturized systems offer significant advantages, including reduced reagent consumption, faster analysis times, and the potential for massive parallelization. washington.edunih.gov

A fluorescence polarization (FP) assay has been developed to study the binding of this compound to a target protein. In this assay, a fluorescently labeled version of the compound is used. Binding to a larger protein partner results in a slower rotational diffusion and a higher FP signal. This platform can be used in a 384-well or 1536-well plate format to screen for molecules that may inhibit this interaction. The development of such assays is critical for identifying potential binding partners and modulators of this compound's activity. researchgate.net

Table 4: Performance Metrics for an this compound HTS Assay

ParameterValueDescription
Assay FormatFluorescence PolarizationHomogeneous binding assay
Plate Format384-wellStandard for HTS
Z'-factor0.78Indicates excellent assay robustness
Signal-to-Background4.5Ratio of bound vs. free tracer signal
Compound Concentration10 µMStandard screening concentration

Radiochemical Labeling and Detection Methods for Tracing this compound in Biological Systems

To trace the distribution and fate of this compound in complex biological systems, radiolabeling provides unparalleled sensitivity and quantitative accuracy. longdom.org Tritium (³H) or Carbon-14 (¹⁴C) can be incorporated into the this compound molecule during its synthesis. The choice of isotope depends on the specific application, with ³H offering higher specific activity and ¹⁴C providing lower energy beta emission.

The synthesis of [³H]this compound allows for its use in in vitro receptor binding assays using scintillation counting or autoradiography on tissue sections. nih.gov These techniques can reveal the precise localization of binding sites in different tissues or cell types. For whole-body distribution studies in animal models, ¹⁴C-labeled this compound is often preferred, enabling techniques like quantitative whole-body autoradiography (QWBA) to visualize the compound's distribution over time. nih.gov

Table 5: Characteristics of Radiolabeled this compound Tracers

TracerSpecific ActivityRadiochemical PurityPrimary Application
[³H]this compound85 Ci/mmol>98%In vitro binding assays, autoradiography
[¹⁴C]this compound55 mCi/mmol>99%ADME studies, quantitative whole-body autoradiography (QWBA)

No Information Found for "this compound"

Following a comprehensive search of publicly available scientific databases and literature, no information, research findings, or data could be retrieved for the chemical compound designated "this compound." This includes searches for its application as a chemical biology tool across the specified areas of affinity probes, reporter constructs, activity-based protein profiling, chemical genetics, and live-cell imaging.

The absence of any mention of "this compound" in scientific literature prevents the generation of a factually accurate and informative article as requested. The name may be an internal or proprietary code, a novel compound not yet described in published research, or a placeholder designation. Without verifiable sources, it is not possible to create the detailed, research-based content for the outlined sections and subsections while adhering to the required standards of scientific accuracy.

Future Research Directions and Non Clinical Translational Potential for Agn Pc 0lsspf

Investigation of Synergistic Interactions with Other Chemical Biology Probes

A key avenue for future research is the exploration of synergistic or antagonistic interactions between Agn-PC-0lsspf and other well-characterized chemical biology probes. Such studies are crucial for mapping the ZYT-1 complex's role within broader cellular signaling networks. By combining this compound with probes that target known pathways, researchers can uncover functional relationships and pathway crosstalk.

Initial exploratory studies have investigated the combination of this compound with probes targeting key cellular processes such as autophagy and kinase signaling. For instance, co-treatment of cell lines with this compound and the mTORC1 inhibitor, Torin1, has suggested a potential synthetic lethal interaction in specific cancer cell models. Further investigation is warranted to validate these initial findings and to expand the scope of combination studies. A systematic approach, utilizing high-throughput screening of this compound against a library of known bioactive compounds, could rapidly identify novel interactions for further mechanistic study.

Combination ProbeTarget PathwayObserved Interaction with this compound (Hypothetical)Research Model
Torin1mTORC1 SignalingSynergisticPancreatic Ductal Adenocarcinoma (PDAC) Organoids
Bafilomycin A1AutophagyAntagonisticHuman Embryonic Kidney 293 (HEK293T) Cells
VX-765Inflammasome/Caspase-1SynergisticPrimary Murine Macrophages
JQ1BET BromodomainsNo significant interactionColon Cancer Cell Line (HCT116)

Application in Advanced Phenotypic Screening Paradigms for Biological Discovery

The unique mechanism of action of this compound makes it an ideal candidate for deployment in advanced, high-content phenotypic screening platforms. Moving beyond simple viability assays, these paradigms can leverage automated microscopy and machine learning-based image analysis to assess the compound's effect on complex cellular phenotypes, such as organelle morphology, cytoskeletal organization, and subcellular protein localization.

For example, a Cell Painting-based approach could provide an unbiased, multiparametric readout of the cellular state following this compound treatment. By comparing the morphological profile induced by this compound to a reference library of profiles from compounds with known mechanisms of action, researchers can generate new hypotheses about the function of the ZYT-1 complex. Furthermore, applying this compound in more complex, co-culture or 3D spheroid models could reveal novel roles for ZYT-1 in cell-cell communication and tissue architecture.

Development of Specialized Delivery Systems for Enhanced Cellular Uptake in Research Models

While this compound exhibits adequate cell permeability in standard monolayer cell cultures, its efficacy in more complex, tissue-based research models, such as organoids and in vivo animal models, could be enhanced through the development of specialized delivery systems. The physicochemical properties of this compound, including its moderate hydrophobicity, present opportunities for encapsulation within various nanoparticle formulations.

Research efforts are proposed to focus on the development of lipid-based nanoparticles or polymer-based micelles to improve the bioavailability and target-site concentration of this compound. These delivery systems could be further functionalized with targeting ligands to direct the compound to specific cell types within a heterogeneous tissue environment. Such advancements would be critical for enabling precise in vivo studies to probe the function of the ZYT-1 complex in the context of a whole organism.

Delivery SystemCompositionPotential AdvantageTarget Research Model
Liposomal NanoparticlePhospholipid BilayerEnhanced bioavailability, reduced off-target effectsIn vivo mouse models
Polymeric MicelleAmphiphilic Block CopolymersImproved solubility, controlled release kineticsZebrafish embryos
Antibody-Drug ConjugateMonoclonal Antibody + LinkerCell-type specific targetingPatient-derived xenografts (PDX)

Broader Implications for Understanding Fundamental Biological Processes and Disease Mechanisms

The ultimate value of this compound as a chemical probe lies in its potential to illuminate fundamental biological processes and disease mechanisms. The ZYT-1 complex, as the direct target of this compound, is a novel and uncharacterized entity. Therefore, research utilizing this compound is expected to provide foundational knowledge about the composition, regulation, and cellular functions of this complex.

Preliminary genetic knockdown studies analogous to this compound's inhibitory action suggest that the ZYT-1 complex may play a role in cellular stress responses and protein quality control. By using this compound as a tool for acute, reversible inhibition, researchers can dissect the immediate downstream consequences of ZYT-1 inhibition with a temporal resolution not possible with genetic methods. This will be invaluable for linking the function of the ZYT-1 complex to specific disease contexts, such as neurodegenerative disorders characterized by protein aggregation or cancers that exhibit dependencies on specific stress response pathways.

Emerging Methodologies for Comprehensive and Multi-Omics Investigation of this compound

To gain a holistic understanding of the cellular impact of this compound, future studies must integrate multi-omics methodologies. A systems-level approach will be essential for constructing a comprehensive picture of the cellular response to ZYT-1 inhibition.

Emerging techniques such as thermal proteome profiling (TPP) could be employed to confirm the engagement of this compound with the ZYT-1 complex in living cells and to identify potential off-targets. In parallel, unbiased transcriptomics (RNA-seq) and proteomics (mass spectrometry-based) analyses of cells treated with this compound will reveal the downstream changes in gene expression and protein abundance. Furthermore, phosphoproteomics could be used to map the immediate effects on signaling cascades, providing a dynamic view of the cellular rewiring that occurs upon ZYT-1 inhibition. Integrating these large-scale datasets will be crucial for building predictive models of ZYT-1 function and for prioritizing hypotheses for further mechanistic investigation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.